molecular formula C11H14N4OS B1492174 6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine CAS No. 2098033-59-9

6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine

Cat. No. B1492174
M. Wt: 250.32 g/mol
InChI Key: JSSNHUBVYWWMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine, commonly known as 6-AET, is a synthetic compound derived from pyrimidine and thiophene. It is a small molecule that has been studied for its potential applications in the field of medicinal chemistry. 6-AET has been studied for its potential use in the synthesis of various drugs, as a novel therapeutic agent, and as a potential biomarker for various diseases.

Scientific Research Applications

Synthesis of Novel Compounds

Antifungal and Anti-inflammatory Properties

Pyrimidine derivatives have been synthesized and evaluated for their potential analgesic and anti-inflammatory activities. Some compounds have shown promising results, highlighting the therapeutic potential of pyrimidine derivatives in medicine (A. Abu‐Hashem et al., 2011; N. N. Jafar et al., 2017).

Antimicrobial Evaluation

Novel pyrimidine derivatives have been synthesized and assessed for their antimicrobial activities. Some derivatives exhibited moderate to strong activities against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (S. M. Gomha et al., 2018).

Chemical Synthesis and Characterization

Heterocyclic Compound Synthesis

Research into the synthesis of pyrimidine and related heterocyclic compounds continues to be a significant area of study. These compounds are of interest due to their structural diversity and potential applications in various fields, including pharmaceuticals and materials science (H. El-Kashef et al., 2007).

Antioxidant Activity

Some pyrimidine derivatives have been synthesized and shown significant antioxidant activity, indicating their potential use in combating oxidative stress-related diseases (Y Kotaiah et al., 2012).

Material Science and Chemistry

Polymer Synthesis for Gas Separation

Hyperbranched polyimides containing pyrimidine units have been synthesized for applications in gas separation, demonstrating the versatility of pyrimidine derivatives in material science applications (J. Fang et al., 2000).

properties

IUPAC Name

6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c12-3-4-16-11-6-10(14-8-15-11)13-7-9-2-1-5-17-9/h1-2,5-6,8H,3-4,7,12H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSNHUBVYWWMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=CC(=NC=N2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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